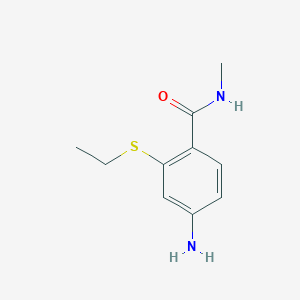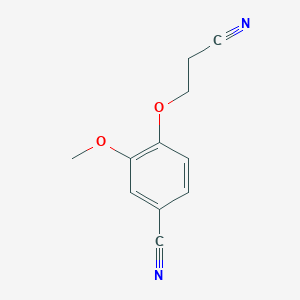
1-Ethoxy-2-iodocycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-iodocycloheptane is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocycloheptane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycycloheptane using iodine and a suitable oxidizing agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform under mild conditions. Another method involves the cyclization of a suitable precursor, such as 1-ethoxy-7-iodoheptane, using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
化学反応の分析
Types of Reactions: 1-Ethoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products:
Substitution: 1-Ethoxy-2-hydroxycycloheptane, 1-ethoxy-2-cyanocycloheptane.
Oxidation: 1-Ethoxycycloheptanone.
Reduction: 1-Ethoxycycloheptane.
科学的研究の応用
1-Ethoxy-2-iodocycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-ethoxy-2-iodocycloheptane involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom acts as a leaving group in substitution reactions, while the ethoxy group can be oxidized to form reactive intermediates. These reactions are facilitated by the unique electronic and steric properties of the cycloheptane ring.
類似化合物との比較
- 1-Ethoxy-2-bromocycloheptane
- 1-Ethoxy-2-chlorocycloheptane
- 1-Methoxy-2-iodocycloheptane
Comparison: 1-Ethoxy-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The ethoxy group also provides different electronic effects compared to the methoxy group, influencing the compound’s reactivity and applications.
特性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
1-ethoxy-2-iodocycloheptane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7H2,1H3 |
InChIキー |
DDLSNIVNFSSJDV-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCCCC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
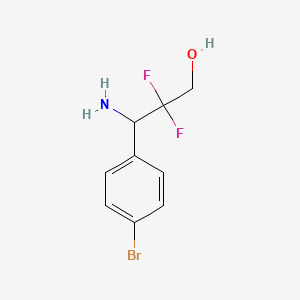
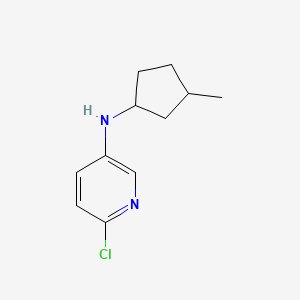
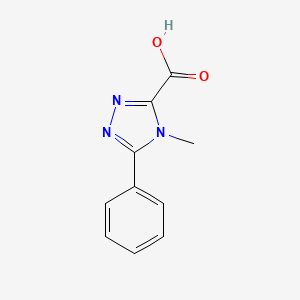
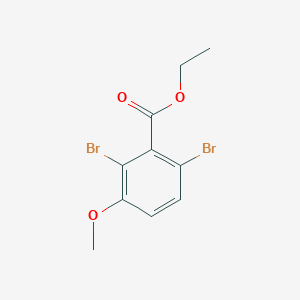
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)
![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)

